Phtalate de dibenzyle

Vue d'ensemble

Description

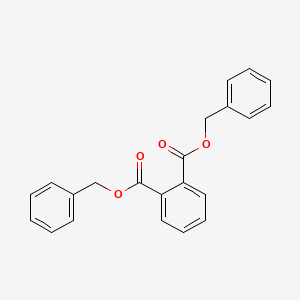

Dibenzyl phthalate is a compound with the molecular formula C22H18O4 . It is used as a plasticizer to modify the properties of synthetic resin substrates, improving the flexibility and durability of the end products . It is considered a potential environmental pollutant .

Synthesis Analysis

The synthesis of dibenzyl phthalate has been studied via solid-liquid phase-transfer catalysis under anhydrous conditions . The esterification of benzyl bromide and solid reactant dipotassium phthalate was carried out in a stirred batch reactor .Molecular Structure Analysis

The molecular structure of dibenzyl phthalate can be viewed using computational methods . Its IUPAC name is dibenzyl benzene-1,2-dicarboxylate .Chemical Reactions Analysis

Phthalates, including dibenzyl phthalate, are formed from phthalic acids and alcohols with 1–14 carbon atoms . They can migrate easily from products into the environment and pollute food, water, and air .Physical and Chemical Properties Analysis

Dibenzyl phthalate has a molecular weight of 346.4 g/mol . It does not have any hydrogen bond donors but has four hydrogen bond acceptors . It is insoluble in water .Applications De Recherche Scientifique

Analyse de l'air

Le phtalate de dibenzyle est utilisé dans l'analyse de l'air. La méthode permet de déterminer les phtalates, y compris le this compound, dans une plage de concentration allant de 0,3 à 20 mg/m3 . Ceci est particulièrement important pour surveiller les limites d'exposition professionnelle .

Plastifiants

Les phtalates, y compris le this compound, sont principalement utilisés comme plastifiants . Ils sont ajoutés aux plastiques pour augmenter leur flexibilité, leur transparence, leur durabilité et leur longévité.

Produits préliminaires

Le this compound sert également de produits préliminaires pour les thermodurcissables et les résines laquées . Les thermodurcissables sont un type de polymère qui devient irréversiblement dur lorsqu'il est chauffé. Les résines laquées sont utilisées dans la production de laques, un type de revêtement ou de finition dur et potentiellement brillant.

Lubrifiants sans graisse

Le this compound est utilisé dans la production de lubrifiants sans graisse . Ce sont des lubrifiants qui ne laissent pas de résidu gras, ce qui les rend idéaux pour une utilisation dans certaines applications industrielles.

Recherche cognitive

Des recherches ont révélé un lien potentiel entre le this compound et les déficits cognitifs chez les personnes âgées . On suppose que le this compound pourrait perturber les neurones de l'hippocampe, activer la neuroinflammation et inhiber les récepteurs neuroactifs .

Surveillance environnementale

Le this compound, ainsi que d'autres phtalates, a été détecté dans des échantillons environnementaux . Ils sont largement répartis dans l'air, l'eau et le sol , ce qui en fait des marqueurs importants dans la surveillance environnementale et les études de pollution.

Mécanisme D'action

Target of Action

Dibenzyl phthalate is a type of phthalate, a group of chemicals often used as plasticizers . It is known to interact with nuclear receptors in various neural structures involved in controlling brain functions . These receptors are crucial for the neurodevelopmental process .

Mode of Action

Dibenzyl phthalate, like other phthalates, is an endocrine-disrupting chemical . It can affect the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism . This interaction can alter the development and function of hormone-dependent structures within the nervous system, potentially inducing neurological disorders .

Biochemical Pathways

Phthalates, including dibenzyl phthalate, are known to dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis . This dysregulation can lead to a variety of downstream effects, including the onset of neurological disorders at the intracellular level .

Pharmacokinetics

It is known that phthalates can be determined in a concentration range from 03 to 20 mg/m3 in the air .

Result of Action

The interaction of dibenzyl phthalate with its targets can lead to a variety of molecular and cellular effects. For instance, it has been associated with neurological disorders such as attention-deficit/hyperactivity disorder and autism spectrum disorder . In addition, it can disrupt hippocampal neurons, activate neuroinflammation, and inhibit neuroactive receptors .

Action Environment

Phthalates, including dibenzyl phthalate, are nearly ubiquitous due to their high production quantities and manifold fields of application . Environmental factors such as the presence of other chemicals, temperature, and pH can influence the action, efficacy, and stability of dibenzyl phthalate.

Safety and Hazards

Orientations Futures

While there is extensive research on the impact of phthalates on human health, there is still a need for further studies to understand the differences observed in the impact of these compounds on various organisms . Additionally, the development of new analytical techniques capable of on-line or on-site detection, such as miscellaneous biosensors, micro-total analysis system, surface-enhanced Raman scattering system, and surface plasmon resonance system, is necessary .

Propriétés

IUPAC Name |

dibenzyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O4/c23-21(25-15-17-9-3-1-4-10-17)19-13-7-8-14-20(19)22(24)26-16-18-11-5-2-6-12-18/h1-14H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVPKAZCQPRWAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870581 | |

| Record name | Dibenzyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

523-31-9 | |

| Record name | Benzyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=523-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIBENZYL PHTHALATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dibenzyl phthalate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W56974NS9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)-N,N-dimethylethan-1-amine dihydrochloride](/img/structure/B1670362.png)